bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid
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Overview
Description
Bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid: is a compound that combines the properties of an amino alcohol with the unique characteristics of a trifluoromethyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with 2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the amino alcohol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
For the oxalic acid salt formation, the purified amino alcohol is reacted with oxalic acid in a suitable solvent like ethanol to yield the final compound.
Industrial Production Methods
While the detailed industrial production methods are proprietary, they generally follow similar steps to the laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino alcohol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of trifluoromethyl-substituted compounds on biological systems. It serves as a model compound for understanding the interaction of fluorinated molecules with enzymes and receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties are exploited in the creation of polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism by which bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and electronic effects. This binding can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol)
- Bis(2-amino-1-[4-(difluoromethyl)phenyl]ethan-1-ol)
- Bis(2-amino-1-[4-(trifluoromethyl)phenyl]propan-1-ol)
Uniqueness
Compared to similar compounds, bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid is unique due to its specific substitution pattern and the presence of the oxalic acid salt. This combination imparts distinct physical and chemical properties, such as enhanced solubility and stability, making it particularly useful in various research and industrial applications.
Properties
IUPAC Name |
2-amino-1-[4-(trifluoromethyl)phenyl]ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H10F3NO.C2H2O4/c2*10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;3-1(4)2(5)6/h2*1-4,8,14H,5,13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STINJQBWMLPUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)C(F)(F)F.C1=CC(=CC=C1C(CN)O)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F6N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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